molecular formula C13H11N3O5 B185632 [3-(2,4-Dinitroanilino)phenyl]methanol CAS No. 301326-28-3

[3-(2,4-Dinitroanilino)phenyl]methanol

Cat. No.: B185632
CAS No.: 301326-28-3
M. Wt: 289.24 g/mol
InChI Key: HMLQAZXLVANBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2,4-Dinitroanilino)phenyl]methanol (CAS synonyms: ZINC03877458, AC1MCWZ1, MolPort-001-493-046) is a nitroaromatic compound featuring a phenylmethanol backbone substituted with a 2,4-dinitroanilino group at the meta position.

Properties

CAS No.

301326-28-3

Molecular Formula

C13H11N3O5

Molecular Weight

289.24 g/mol

IUPAC Name

[3-(2,4-dinitroanilino)phenyl]methanol

InChI

InChI=1S/C13H11N3O5/c17-8-9-2-1-3-10(6-9)14-12-5-4-11(15(18)19)7-13(12)16(20)21/h1-7,14,17H,8H2

InChI Key

HMLQAZXLVANBQI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO

Origin of Product

United States

Comparison with Similar Compounds

4-Chloro-2-(2,4-dinitroanilino)phenol

  • Structure: A phenol derivative with a chlorine substituent at position 4 and a 2,4-dinitroanilino group at position 2.
  • Key Differences: Functional Group: The hydroxyl (-OH) group in phenol derivatives enhances hydrogen bonding but reduces lipophilicity compared to the methanol (-CH2OH) group in the target compound. Substituent Effects: The chlorine atom increases molecular weight (MW: 323.68 g/mol) and may enhance stability via steric hindrance .
  • Applications : Primarily studied for its hazardous properties (GHS classification: toxic if inhaled) .

2-(2',4'-Dinitroanilino)-1-propanol

  • Structure: A propanol chain substituted with a 2,4-dinitroanilino group.
  • Key Differences: Backbone: The aliphatic propanol chain increases flexibility and hydrophilicity compared to the rigid phenylmethanol structure.
  • Synthesis: Prepared via reaction of 2,4-dinitrobenzenesulfonate with 2-amino-1-propanol .

2-Chloro-3-(2,4-dinitroanilino)-1,4-naphthoquinone

  • Structure: A naphthoquinone core with chlorine and 2,4-dinitroanilino substituents.
  • Key Differences: Aromatic System: The naphthoquinone backbone introduces conjugated π-bonds, enhancing redox activity. Reactivity: Chlorine at position 2 facilitates nucleophilic substitution reactions, unlike the methanol group in the target compound .
  • Applications : Explored in synthetic chemistry for radical alkylation and bromomethylation reactions .

DAMP (3-(2,4-Dinitroanilino)-3'-amino-N-methyldipropylamine)

  • Structure: A tertiary amine with a 2,4-dinitroanilino group and a methyl-dipropylamine chain.
  • Key Differences: Ionization: The tertiary amine allows DAMP to act as a weak base, accumulating in acidic intracellular compartments (e.g., lysosomes) for electron microscopy studies . Applications: Widely used in immunocytochemistry to map pH gradients in cells .

Comparative Analysis Table

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
[3-(2,4-Dinitroanilino)phenyl]methanol C13H11N3O5 -CH2OH, -NH-C6H3(NO2)2 289.25 Synthetic intermediate, medicinal chemistry candidate
4-Chloro-2-(2,4-dinitroanilino)phenol C12H7ClN4O5 -OH, -Cl, -NH-C6H3(NO2)2 323.68 Hazardous material (toxicity studies)
2-(2',4'-Dinitroanilino)-1-propanol C9H11N3O5 -CH2CH2CH2OH, -NH-C6H3(NO2)2 241.20 Precursor for nitrate esters
2-Chloro-3-(2,4-dinitroanilino)-1,4-naphthoquinone C16H7ClN4O6 -Cl, quinone, -NH-C6H3(NO2)2 386.70 Synthetic chemistry (radical reactions)
DAMP C13H22N6O2 Tertiary amine, -NH-C6H3(NO2)2 318.36 Cellular pH mapping via microscopy

Research Findings and Trends

  • Electron-Withdrawing Effects: The 2,4-dinitroanilino group consistently enhances electrophilicity across all compounds, facilitating reactions with nucleophiles (e.g., amines, thiols) .
  • Biological Applications : DAMP’s tertiary amine structure enables pH-dependent cellular localization, unlike the target compound’s primary alcohol, which lacks ionization under physiological conditions .
  • Safety Profiles: Compounds with nitro groups (e.g., 4-chloro-2-(2,4-dinitroanilino)phenol) often exhibit toxicity, necessitating careful handling .

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